5-fluoro-2-methyl-1H-indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYHXNJUDRPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543191 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98621-77-3 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Fluorinated Indole Scaffold
An In-depth Technical Guide to the Synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin and various antiviral and anticancer agents.[1][2] The strategic incorporation of fluorine into drug molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Consequently, fluorinated indole derivatives such as this compound have emerged as highly valuable building blocks in drug discovery.[6] This guide provides a detailed examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols for researchers in organic synthesis and drug development.
Strategic Approaches to the Indole Core
The construction of the indole ring system can be achieved through several classic and modern synthetic methodologies. For the specific target of this compound, the most robust and commonly employed strategies are the Fischer Indole Synthesis and the Japp-Klingemann reaction, which provides a key intermediate for the Fischer cyclization. These methods are favored for their reliability, scalability, and the commercial availability of starting materials.[1]
Primary Synthetic Route: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[7][8] The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[8]
Conceptual Workflow
The synthesis can be conceptualized as a two-stage process: formation of the key hydrazone intermediate followed by the acid-catalyzed cyclization and subsequent hydrolysis.
Caption: Overall workflow for the Fischer indole synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-fluorophenyl)hydrazono)propanoate
-
To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl pyruvate (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated hydrazone product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Causality: The initial base (sodium acetate) neutralizes the hydrochloride salt to provide the nucleophilic free hydrazine. The subsequent condensation with the ketone (ethyl pyruvate) under reflux conditions drives the formation of the hydrazone via dehydration.
Step 2: Cyclization to Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
-
The dried hydrazone from the previous step is added portion-wise to a pre-heated solution of a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts.[8]
-
Heat the mixture, typically between 80-100 °C, for 1-3 hours. The reaction is often exothermic and should be controlled carefully.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8.
-
The solid product is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Causality: The strong acid protonates the hydrazone, facilitating tautomerization to the reactive enamine intermediate. This intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by an intramolecular electrophilic attack and subsequent elimination of ammonia to form the stable indole ring.[7]
Step 3: Hydrolysis to this compound
-
Suspend the ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-6 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of 2-3.[9]
-
The desired carboxylic acid precipitates as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.
Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation during acidic workup yields the final carboxylic acid.
| Parameter | Step 1: Hydrazone Formation | Step 2: Cyclization | Step 3: Hydrolysis |
| Starting Material | 4-Fluorophenylhydrazine | Ethyl 2-((4-fluorophenyl)hydrazono)propanoate | Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate |
| Key Reagents | Ethyl pyruvate, Sodium acetate | Polyphosphoric acid or H₂SO₄ | Sodium hydroxide, HCl |
| Solvent | Ethanol | Ethanol (if using H₂SO₄) | Ethanol/Water |
| Typical Temp. | Reflux (approx. 78 °C) | 80-100 °C | Reflux (approx. 80-90 °C) |
| Typical Yield | >90% | 70-85% | >90% |
Alternative Route: The Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an alternative and often more controlled method for preparing the arylhydrazone required for the Fischer synthesis.[10] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, followed by the cleavage of an acyl group.[11][12]
Reaction Mechanism
The process begins with the diazotization of an aniline, followed by coupling with an enolate and subsequent hydrolytic cleavage.
Caption: Key steps in the Japp-Klingemann reaction to form the hydrazone intermediate.
Detailed Experimental Protocol
-
Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling and Cleavage: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add a solution of sodium hydroxide or potassium hydroxide to generate the enolate. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the enolate solution. Maintain a basic pH (8-10) by the concurrent addition of a base solution.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting hydrazone often precipitates from the solution or can be extracted with an organic solvent (e.g., ethyl acetate) after neutralizing the mixture.
-
The isolated hydrazone is then cyclized and hydrolyzed as described in Steps 2 and 3 of the Fischer indole synthesis protocol.
Trustworthiness: The Japp-Klingemann method avoids the direct handling of potentially unstable hydrazine reagents and can offer higher regioselectivity, making it a reliable alternative for producing the necessary hydrazone intermediate.[13]
Characterization of the Final Product
This compound
-
Appearance: Typically a white to pale yellow or brown powder.[6]
-
Purity: Should be ≥97.0% for use in further synthetic applications.[6]
-
Spectroscopic Data (Expected):
-
¹H NMR: Signals corresponding to the indole NH proton (broad singlet, ~11-12 ppm), aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine atom), a methyl group singlet (~2.5 ppm), and a carboxylic acid proton (very broad singlet, >12 ppm).
-
¹³C NMR: Resonances for the carboxylic acid carbonyl, the indole ring carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methyl carbon.
-
¹⁹F NMR: A singlet or multiplet in the typical aryl fluoride region.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₈FNO₂.
-
Safety and Handling
-
Reagents: Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive.
-
Product: The target compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, are mandatory.
Conclusion
The synthesis of this compound is most reliably achieved via the Fischer indole synthesis. This method, utilizing a key hydrazone intermediate, is a high-yielding and scalable process. The required hydrazone can be prepared either by direct condensation of 4-fluorophenylhydrazine with ethyl pyruvate or through the Japp-Klingemann reaction starting from 4-fluoroaniline. The latter offers excellent control and avoids the direct use of hydrazine starting materials. The final hydrolysis step is a standard and efficient transformation. The versatility and robustness of these methods ensure that this valuable fluorinated indole building block remains readily accessible to researchers engaged in the development of novel therapeutics.
References
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Taladriz, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6567. [Link]
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LookChem. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. [Link]
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Mathew, B., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 6(1), 351-356. [Link]
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Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 626-633. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]
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Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Organic Preparations and Procedures International, 31(6), 682-687. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
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An In-Depth Technical Guide to 5-fluoro-2-methyl-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a robust and validated synthetic route, detailed spectroscopic analysis for structural elucidation, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this valuable molecular scaffold.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged" structure in medicinal chemistry. The strategic introduction of a fluorine atom into the indole ring, as seen in this compound, can profoundly modulate a molecule's physicochemical and biological properties.[2] Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby offering a powerful tool for optimizing drug candidates.[3] This guide will focus on the specific attributes of the 2-methyl and 3-carboxylic acid substituted 5-fluoroindole, a combination of functionalities that presents a unique platform for further chemical elaboration.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a bicyclic indole core, with a fluorine atom at the C5 position of the benzene ring, a methyl group at the C2 position, and a carboxylic acid group at the C3 position of the pyrrole ring.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 5-fluoro-1H-indole-3-carboxylic acid[4][5] | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid[6] |
| Molecular Formula | C₁₀H₈FNO₂ | C₉H₆FNO₂ | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol | 179.15 g/mol | 193.17 g/mol |
| Appearance | White to off-white solid | White to pale yellow or brown powder[5] | - |
| Melting Point | Not available | 234-236 °C (decomposed)[4] | Not available |
| Boiling Point | Not available | 422.2±25.0 °C[5] | Not available |
| pKa | Not available | 3.76±0.30[4] | Not available |
| XLogP3 | Not available | 2.00520[4] | 2.4 |
The presence of the electron-withdrawing fluorine atom and the carboxylic acid group influences the electron density distribution within the indole ring system, which in turn affects its reactivity and potential biological interactions.
Synthesis of this compound
A reliable and efficient synthesis of this compound can be achieved through a multi-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the hydrolysis of the resulting ester. This approach offers high yields and regioselectivity.
Proposed Synthetic Pathway
The proposed synthetic route is a well-established method for the preparation of indole-3-carboxylic acid derivatives. The causality behind this experimental choice lies in its robustness and the commercial availability of the starting materials.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid (C₁₀H₈FNO₂), a compound of significant interest in medicinal chemistry and drug development. As fluorinated indole derivatives are pivotal scaffolds in pharmaceuticals, a thorough understanding of their structural and electronic properties is paramount. This document serves as an authoritative reference for researchers, offering a detailed interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated workflow for unambiguous structure elucidation, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Structural Overview
This compound is a heterocyclic compound belonging to the indole family.[1] The incorporation of a fluorine atom at the C5 position and a methyl group at the C2 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in organic synthesis.[1] Its characterization relies on a synergistic application of multiple spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | - |
| Molecular Weight | 209.18 g/mol | Calculated |
| Monoisotopic Mass | 209.05391 u | Calculated |
| Appearance | White to pale yellow or brown powder | [1] |
| Purity (Typical) | ≥97.0% | [1] |
| Storage | Store in a cool, well-ventilated environment | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset for a comprehensive analysis. For optimal results, particularly for resolving the acidic carboxylic acid proton and the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[2][3]
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides the initial and most intuitive map of the molecule. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a distinct and predictable pattern of chemical shifts and coupling constants.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| COOH | ~12.0-13.0 | br s | - | The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its presence is a key indicator of the functional group. |
| N-H | ~11.5-12.0 | br s | - | The indole N-H proton is also deshielded and often appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.[4] |
| H-4 | ~7.8-8.0 | dd | ³JH4-F5 ≈ 9-10 Hz, ⁴JH4-H6 ≈ 2.5 Hz | This proton is ortho to the electronegative fluorine atom, causing significant deshielding. It exhibits a large coupling to the fluorine and a smaller four-bond (meta) coupling to H-6. |
| H-7 | ~7.4-7.5 | d | ³JH7-H6 ≈ 8.5 Hz | H-7 is the least affected proton on the benzene ring and shows a typical ortho coupling to H-6. |
| H-6 | ~7.1-7.2 | ddd | ³JH6-H7 ≈ 8.5 Hz, ³JH6-F5 ≈ 4-5 Hz, ⁴JH6-H4 ≈ 2.5 Hz | This proton is coupled to H-7 (ortho), the fluorine at C5 (meta), and H-4 (meta), resulting in a complex but interpretable doublet of doublet of doublets. |
| 2-CH₃ | ~2.4-2.5 | s | - | The methyl group at the C2 position is attached to an sp² carbon and appears as a sharp singlet in a characteristic region for such groups. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals all ten unique carbon atoms in the molecule. The most informative feature is the large one-bond coupling constant between C5 and the attached fluorine atom (¹JC-F), which is typically in the range of 230-250 Hz. This large coupling constant is an unambiguous identifier for the site of fluorination.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon | Predicted δ (ppm) | Multiplicity (¹³C{¹⁹F}) | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| C=O | ~165-170 | s | - | The carboxylic acid carbonyl carbon is significantly deshielded. |
| C5 | ~157-160 | d | ¹JC5-F ≈ 235 Hz | The direct attachment to fluorine causes a large downfield shift and a prominent one-bond C-F coupling. This is the most diagnostic signal. |
| C2 | ~140-145 | s | - | The methyl-substituted C2 carbon of the indole ring. |
| C7a | ~135-138 | s | - | The bridgehead carbon adjacent to the nitrogen. |
| C3a | ~128-130 | d | ³JC3a-F ≈ 10 Hz | This bridgehead carbon shows a smaller three-bond coupling to the fluorine atom. |
| C7 | ~122-125 | s | - | - |
| C4 | ~112-115 | d | ²JC4-F ≈ 25 Hz | This carbon is ortho to the fluorine and exhibits a characteristic two-bond C-F coupling. |
| C6 | ~110-112 | d | ²JC6-F ≈ 25 Hz | Similar to C4, this carbon shows a two-bond coupling to fluorine. |
| C3 | ~105-108 | s | - | The C3 carbon is shielded due to its position in the pyrrole ring. |
| 2-CH₃ | ~12-15 | s | - | The methyl carbon signal appears in the typical aliphatic region. |
¹⁹F NMR Spectroscopy: A Sensitive Probe
Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[5][6] For this molecule, the spectrum will consist of a single signal for the fluorine atom at C5.
Expert Insights: The key value of the ¹⁹F spectrum lies in its multiplicity. Without proton decoupling, the fluorine signal will appear as a doublet of doublets, resulting from its coupling to the ortho proton H-4 (³JF-H4 ≈ 9-10 Hz) and the meta proton H-6 (³JF-H6 ≈ 4-5 Hz). This coupling pattern definitively confirms the fluorine's position relative to the protons on the benzene ring.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, 2D NMR experiments like COSY, HSQC, and HMBC are essential for a self-validating and complete structural proof.
-
COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks, primarily establishing the H4-H6 and H6-H7 connectivity in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, allowing for the unambiguous assignment of protonated carbons (CH, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations that validate the substitution pattern are illustrated in the diagram below.
Caption: Key HMBC correlations confirming the molecular backbone and substituent positions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by features from the carboxylic acid and the indole N-H group.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Rationale & Expert Insights |
| O-H (Carboxylic Acid) | 3200 - 2500 | Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups.[7][8] |
| N-H (Indole) | 3400 - 3300 | Medium, Sharp | This sharp peak sits atop the broad O-H stretch and is characteristic of the N-H bond in the indole ring.[7] |
| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp | The position indicates a conjugated carboxylic acid, likely in a hydrogen-bonded dimeric form. |
| C=C (Aromatic) | 1620 - 1580 | Medium | Aromatic ring stretching vibrations. |
| C-F (Aryl Fluoride) | 1250 - 1100 | Strong | The strong C-F stretching absorption is a clear indicator of fluorination. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural confirmation.
-
High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would show a protonated molecular ion [M+H]⁺ at m/z 210.0615 (calculated for C₁₀H₉FNO₂⁺), confirming the elemental composition.
-
Electron Ionization (EI-MS): This technique would show the molecular ion (M⁺˙) at m/z 209. Key fragmentation pathways would include:
-
Loss of •COOH (45 Da): A prominent peak at m/z 164, corresponding to the stable indole fragment.
-
Loss of H₂O (18 Da): A potential fragmentation from the molecular ion.
-
Integrated Spectroscopic Workflow for Structural Elucidation
A robust and self-validating approach to structural analysis does not rely on a single technique. Instead, it integrates data from multiple sources in a logical sequence.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Standardized Experimental Protocols
Adherence to standardized protocols is critical for data reproducibility and validation.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 5 seconds to ensure quantitative accuracy for quaternary carbons.
-
¹⁹F NMR: Acquire with proton coupling to observe multiplicities. Use a reference standard like CFCl₃ (δ = 0.00 ppm).
-
2D NMR: Utilize standard instrument pulse programs for COSY, HSQC-ME, and HMBC experiments, optimizing for expected coupling constants (~8 Hz for ¹H-¹H, 145 Hz for ¹JCH, and 8 Hz for ⁿJCH).
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition (ESI): Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass to confirm the elemental formula.
Conclusion
The spectroscopic profile of this compound is distinct and rich with information. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive blueprint of the molecular structure, with characteristic C-F coupling constants and proton splitting patterns confirming the precise location of the fluoro and methyl substituents. IR spectroscopy validates the presence of the essential carboxylic acid and indole functional groups, while high-resolution mass spectrometry confirms the elemental composition with high precision. The integrated workflow presented in this guide represents a robust, self-validating methodology for the unambiguous characterization of this and related fluorinated indole compounds, providing researchers and drug developers with the necessary tools for confident structural assignment.
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
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-
Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Available at: [Link]
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Discovery of Novel Indole Derivatives: A Technical Guide for Applied Research
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Abstract: The indole scaffold represents a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile chemical reactivity have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3][4] This guide provides an in-depth technical overview for researchers engaged in the discovery of novel indole derivatives. We will explore robust synthetic methodologies, from classic named reactions to modern catalytic systems, detail strategies for biological evaluation and screening, and discuss the critical process of lead optimization through structure-activity relationship (SAR) studies. This document is designed to serve as a practical resource, bridging fundamental organic synthesis with applied pharmacological research.
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a fusion of benzene and pyrrole rings, was first identified around 1869.[3][5] Since then, its derivatives have been recognized as indispensable therapeutic agents.[3][5] The structural versatility of the indole core allows it to access diverse biological targets, controlling essential cellular processes by modulating the activity of enzymes like kinases, topoisomerases, and histone deacetylases.[3][5] This has led to the development of indole-based drugs for a vast range of diseases, including cancer, microbial infections, and neurological disorders.[3][5][6]
In oncology, indole derivatives are particularly prominent. They can function as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division, or act as kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation.[4][6][7][8][9] The ongoing challenge in cancer therapy, particularly the rise of drug resistance, necessitates the continuous discovery of novel agents.[10] This guide outlines a systematic approach to designing, synthesizing, and evaluating new indole-based chemical entities to meet this critical need.
Part 1: Synthetic Strategies for Assembling the Indole Core
The foundation of any discovery program is the ability to efficiently synthesize a diverse library of compounds. The choice of synthetic route is paramount, dictated by factors such as desired substitution patterns, functional group tolerance, and scalability.
Foundational Name Reactions
Classic methods provide reliable, time-tested routes to the indole scaffold and are essential tools in the chemist's arsenal.
The Fischer Indole Synthesis
First reported in 1883, the Fischer synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[11][12][13][14]
-
Mechanism Rationale: The reaction proceeds through a critical[15][15]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[13] This step is irreversible and forms the key C-C bond, setting the stage for cyclization and subsequent aromatization to the indole product. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is crucial for promoting both hydrazone formation and the subsequent cyclization steps.[11][12]
-
Causality in Application: This method is exceptionally versatile for producing 2- and/or 3-substituted indoles.[11] The substitution pattern of the final product is directly determined by the structure of the starting ketone or aldehyde. However, the reaction's success hinges on the stability of the starting materials under strongly acidic and often high-temperature conditions.
Protocol Example: Fischer Synthesis of 2-phenylindole
1. Materials:
- Phenylhydrazine (1.0 eq)
- Acetophenone (1.0 eq)
- Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to stoichiometric amount)
- Ethanol or Acetic Acid (solvent)
2. Procedure (Self-Validating System):
- Combine phenylhydrazine and acetophenone in the chosen solvent. Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. Self-Validation Check: Progress can be monitored by TLC, observing the consumption of starting materials and the appearance of a new, less polar spot for the hydrazone.
- Add the acid catalyst (e.g., PPA) to the reaction mixture.
- Heat the mixture to a higher temperature (typically 150-180°C) for 2-4 hours. The reaction mixture will darken. Self-Validation Check: TLC analysis should show the disappearance of the hydrazone intermediate and the formation of the UV-active indole product.
- Cool the reaction to room temperature and carefully quench by pouring onto ice water.
- Neutralize with a base (e.g., NaOH solution) until the solution is basic.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Purification & Analysis:
- Purify the crude product by column chromatography on silica gel or by recrystallization.
- Expected Outcome: A crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The NH proton of the indole typically appears as a broad singlet far downfield in the ¹H NMR spectrum.[16]
Modern Palladium-Catalyzed Methodologies
Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group compatibility, and access to substitution patterns that are difficult to achieve with classic methods.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an internal alkyne with a 2-haloaniline (typically 2-iodoaniline).[17]
-
Mechanism Rationale: The catalytic cycle is believed to involve oxidative addition of the Pd(0) catalyst to the aryl halide, followed by alkyne coordination and insertion. A subsequent intramolecular C-H activation or related cyclization step, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the indole product. The choice of ligand can be critical for enabling the oxidative addition step, especially with less reactive aryl bromides.[15]
-
Causality in Application: The Larock synthesis is highly valued for its ability to construct 2,3-disubstituted indoles with excellent regioselectivity under relatively mild conditions.[17] It provides access to a wide range of derivatives, as the substitution on both the aniline and the alkyne can be varied extensively.[18] This makes it a cornerstone for generating compound libraries for screening.
Protocol Example: Larock Synthesis of 2,3-diphenylindole
1. Materials:
- 2-Iodoaniline (1.0 eq)
- Diphenylacetylene (1.1 eq)
- Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
- Triphenylphosphine (PPh₃) (4-10 mol%)
- Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
- N,N-Dimethylformamide (DMF) (anhydrous solvent)
2. Procedure (Self-Validating System):
- To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-iodoaniline, diphenylacetylene, Pd(OAc)₂, PPh₃, and K₂CO₃.
- Add anhydrous DMF via syringe.
- Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the 2-iodoaniline starting material is a key indicator of reaction progression.
- Cool the reaction to room temperature.
- Dilute with water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine to remove DMF and salts.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
3. Purification & Analysis:
- Purify the crude residue by flash column chromatography on silica gel.
- Expected Outcome: A solid product. Characterize by NMR and MS to confirm the identity of 2,3-diphenylindole. The absence of signals corresponding to the iodoaniline and alkyne starting materials in the ¹H NMR spectrum validates the reaction's completion.
Part 2: Biological Evaluation and Hit Identification
Once a library of novel indole derivatives has been synthesized, the next critical phase is to assess their biological activity. This is typically achieved through a tiered screening approach.
High-Throughput Screening (HTS)
HTS allows for the rapid assessment of large numbers of compounds against a specific biological target. The choice of assay is dictated by the therapeutic area and the hypothesized mechanism of action.
-
Causality in Assay Choice: For targets like kinases, fluorescence-based assays are common.[19] For instance, an assay could measure the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase by a test compound would result in a decreased fluorescent signal. For targets like tubulin, a cell-based assay measuring cell viability (e.g., MTT or CellTiter-Glo® assays) across a panel of cancer cell lines is a robust primary screen.[9] Compounds that show potent anti-proliferative activity are then selected for more specific mechanism-of-action studies.[9]
Target Validation and Mechanism of Action (MoA) Studies
Compounds identified as "hits" in the primary screen must be further investigated to confirm their mode of action.
-
Example Workflow: Validating a Tubulin Polymerization Inhibitor
-
In Vitro Tubulin Polymerization Assay: The most direct way to validate the target. Purified tubulin is induced to polymerize in the presence and absence of the hit compound. An effective inhibitor will prevent the increase in light scattering or fluorescence that accompanies microtubule formation.[9][20]
-
Cell Cycle Analysis: Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase.[9] This is readily measured by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.
-
Immunofluorescence Microscopy: Cells treated with the compound can be stained for α-tubulin. A potent inhibitor will cause visible disruption of the microtubule network, leading to abnormal mitotic spindles.[21]
-
The overall workflow from synthesis to a validated hit is a systematic process of elimination and confirmation.
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-2-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound featuring a fluorinated indole scaffold, a core structure of significant interest in medicinal chemistry. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs—the indole-3-carboxylic acid core, a methyl group at the 2-position, and a fluorine atom at the 5-position—provide a strong basis for postulating several plausible biological activities. This guide synthesizes information from studies on analogous compounds to propose potential mechanisms of action, offering a scientifically grounded framework for future research and drug development efforts. We will explore its potential as an enzyme inhibitor, a receptor antagonist, and a modulator of cellular signaling pathways, considering the pivotal role of fluorine in enhancing pharmacokinetic and pharmacodynamic properties.
Introduction: The Chemical and Pharmacological Landscape of a Fluorinated Indole
The indole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The derivatization of the indole core allows for the fine-tuning of its pharmacological profile. In the case of this compound, three key functional groups contribute to its potential bioactivity:
-
Indole-3-carboxylic Acid Core: This moiety is a known pharmacophore found in compounds with diverse therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] It serves as a versatile backbone for molecular interactions with biological targets.
-
2-Methyl Group: The addition of a methyl group at the 2-position of the indole ring can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.
-
5-Fluoro Substitution: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[3][4] Fluorine's high electronegativity can alter the electronic distribution within the indole ring, influencing its interactions with biological macromolecules.[5]
This guide will dissect the potential mechanisms of action of this compound by examining the established biological roles of structurally related compounds.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The following table summarizes key predicted and experimentally determined properties for closely related indole-3-carboxylic acid derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | N/A |
| Molecular Weight | 193.18 g/mol | N/A |
| pKa | ~4-5 (estimated for the carboxylic acid) | General chemical principles |
| LogP | ~2.5 (estimated) | General chemical principles |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO. | [6] |
Postulated Mechanisms of Action
Based on the known activities of similar indole derivatives, we can propose several compelling, albeit hypothetical, mechanisms of action for this compound.
Enzyme Inhibition: A Potential Modulator of Key Signaling Pathways
Many indole derivatives exert their therapeutic effects by inhibiting specific enzymes. The structural features of this compound suggest it could be an inhibitor of several enzyme classes.
Fluorinated indoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[7] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a fluorinated indole core.[7]
Hypothesized Signaling Pathway:
Caption: Hypothesized kinase inhibition by this compound.
Causality Behind Experimental Choices: To investigate this hypothesis, a researcher would typically perform in vitro kinase assays against a panel of known oncogenic or inflammatory kinases. The choice of kinases would be guided by the therapeutic area of interest. A fluorinated compound is often synthesized to enhance binding affinity within the ATP-binding pocket of the kinase.
Self-Validating Protocol:
-
Primary Screen: Perform a high-throughput screen of the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any "hits" from the primary screen, conduct dose-response assays to determine the IC₅₀ value, a measure of the compound's potency.
-
Cellular Assays: Validate the in vitro findings in cell-based assays by measuring the inhibition of phosphorylation of the kinase's downstream substrates.
-
Selectivity Profiling: Assess the compound's selectivity by testing it against a panel of related and unrelated kinases to understand its off-target effects.
Derivatives of indole-3-carboxylic acid have been identified as inhibitors of cytosolic phospholipase A₂ (cPLA₂), an enzyme involved in the inflammatory response through the release of arachidonic acid.[8]
Experimental Workflow:
Caption: Experimental workflow for assessing cPLA₂ inhibition.
Receptor Antagonism: Blocking Pathophysiological Signaling
Indole-3-carboxylic acid derivatives have been successfully developed as receptor antagonists, notably as antagonists of the angiotensin II receptor 1 (AT₁R), which are used to treat hypertension.[9]
Hypothesized Mechanism:
Caption: Hypothesized receptor antagonism by this compound.
Self-Validating Protocol for Receptor Binding:
-
Radioligand Binding Assay: Utilize a radiolabeled ligand known to bind to the target receptor (e.g., [¹²⁵I]-angiotensin II for AT₁R).
-
Competition Assay: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of the test compound.
-
Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
Functional Assay: Perform a functional assay (e.g., measuring downstream signaling events like calcium mobilization) to confirm that the compound acts as an antagonist and not an agonist.
Antioxidant Activity
Some 2-methyl-1H-indole-3-carboxylic acid analogues have demonstrated antioxidant properties.[10] The indole nucleus can act as a scavenger of free radicals, and the substituents can modulate this activity.
Experimental Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.
-
Mix the test compound dilutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
The Role of Fluorine: Enhancing the Pharmacological Profile
The presence of a fluorine atom at the 5-position of the indole ring is a critical feature that can significantly impact the compound's biological activity.[5][11]
| Pharmacological Parameter | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[4] |
| Binding Affinity | Potentially Increased | Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[5] |
| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[11] |
| pKa | Lowered | The electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic or basic groups, affecting the ionization state of the molecule at physiological pH.[11] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a high potential for biological activity. Based on the extensive research on related indole derivatives, it is plausible that this compound functions as an enzyme inhibitor (e.g., of kinases or phospholipases) or a receptor antagonist (e.g., of GPCRs). The fluorine and methyl substituents are likely to play crucial roles in defining its potency, selectivity, and pharmacokinetic properties.
Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets, guided by the hypotheses presented in this guide. A thorough investigation of its structure-activity relationship, coupled with in vivo studies, will be essential to unlock its full therapeutic potential.
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Methodological & Application
Synthesis of 5-Fluoro-2-Methyl-1H-Indole-3-Carboxylic Acid: An Application Note and Detailed Protocol
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Fluorinated indole derivatives, in particular, have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in drug discovery and development.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the indole ring system via the Fischer indole synthesis, a robust and widely utilized method for forming indoles from arylhydrazines and carbonyl compounds.[2][3][4] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This strategy offers a reliable and high-yielding pathway to the target molecule.
Reaction Pathway Overview
Caption: Overall synthetic route for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Fluorophenylhydrazine hydrochloride | C₆H₇FN₂·HCl | 162.59 | ≥98% | Sigma-Aldrich |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Acros Organics |
| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Sulfuric acid | H₂SO₄ | 98.08 | 95-98% | J.T. Baker |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | Merck |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocols
Part 1: Synthesis of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
This initial stage employs the Fischer indole synthesis, a cornerstone of indole chemistry. The reaction proceeds via the formation of a phenylhydrazone from 4-fluorophenylhydrazine and ethyl acetoacetate, which then undergoes an acid-catalyzed intramolecular cyclization.[3][5]
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (8.13 g, 50 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is largely dissolved.
-
Add ethyl acetoacetate (6.51 g, 50 mmol) to the solution.
-
Slowly add concentrated sulfuric acid (2.5 mL) dropwise to the reaction mixture. An exotherm may be observed.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 50 mL) to remove any residual acid and salts.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate as a crystalline solid.
-
Dry the product under vacuum.
Part 2: Hydrolysis to this compound
The final step is the saponification of the ester, which involves hydrolysis under basic conditions to yield the carboxylate salt, followed by acidification to produce the desired carboxylic acid.[6][7]
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve the dried ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (from Part 1) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL).
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot disappears.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water (2 x 30 mL) to remove inorganic salts.
-
Dry the final product, this compound, in a vacuum oven at 50-60 °C.
Workflow and Characterization
Caption: Step-by-step experimental workflow for the synthesis and characterization.
Expected Results and Characterization
The expected yield for the two-step synthesis is typically in the range of 70-85%. The final product should be an off-white to pale yellow solid. For confirmation of the structure and purity, the following analytical techniques are recommended:
-
¹H NMR: Expected signals will include aromatic protons on the indole ring, a singlet for the C2-methyl group, a broad singlet for the N-H proton, and a signal for the carboxylic acid proton.
-
¹³C NMR: Will show the expected number of carbon signals for the indole core, the methyl group, and the carboxylic acid.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₈FNO₂) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch of the carboxylic acid, and C-F stretch are expected.
Trustworthiness and Self-Validation
This protocol incorporates self-validating checkpoints. The progress of each reaction step should be monitored by TLC to ensure completion before proceeding to the next step. The formation of a precipitate upon addition to water (Part 1) and upon acidification (Part 2) provides a visual confirmation of product formation. The final characterization data serves as the ultimate validation of the identity and purity of the synthesized compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following these procedures, researchers can confidently produce this important building block for further drug discovery and development efforts. The use of the well-established Fischer indole synthesis followed by a standard saponification reaction ensures high yields and purity.
References
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]
- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
YouTube. ester hydrolysis and Fischer esterification. Available at: [Link]
-
PURE AND APPLIED CHEMISTRY. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]
-
Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]
-
Sci-Hub. 1323. Studies in the indole series. Part III. The Japp–Klingemann reaction. Available at: [Link]
-
YouTube. Fischer Indole Synthesis. Available at: [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]
-
YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]
Sources
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- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Comprehensive NMR-Based Structural Elucidation of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid
Abstract
5-fluoro-2-methyl-1H-indole-3-carboxylic acid is a pivotal heterocyclic compound, frequently utilized as a foundational scaffold in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated indoles particularly valuable in drug discovery.[3][4] A definitive and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive, field-proven guide to the complete NMR analysis of this compound, detailing not only the protocols but also the underlying scientific rationale for each experimental choice. We will cover sample preparation, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation to achieve full structural assignment.
Introduction: The Rationale for a Multi-Nuclear NMR Approach
The structural complexity of this compound necessitates a multi-dimensional analytical strategy. While ¹H NMR provides an initial overview of the proton environments, the presence of a fluorine atom introduces heteronuclear couplings (J-couplings) that influence both proton and carbon spectra.[5] Furthermore, the indole core contains four quaternary carbons that are invisible in standard proton-based experiments.
Therefore, a robust analytical workflow must leverage the unique strengths of several NMR experiments:
-
¹H NMR: To identify and quantify all proton-bearing moieties.
-
¹⁹F NMR: To directly observe the fluorine environment, leveraging the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[3][6]
-
¹³C NMR {¹H Decoupled}: To identify all unique carbon environments, including quaternary carbons.[7]
-
2D COSY: To establish proton-proton (H-H) coupling networks, crucial for assigning adjacent protons on the aromatic ring.[8]
-
2D HSQC: To correlate each proton with its directly attached carbon (¹J-CH), definitively linking the ¹H and ¹³C assignments.[9]
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-CH), which is the definitive method for assigning quaternary carbons and piecing the molecular fragments together.
This integrated approach ensures a self-validating system where each piece of data corroborates the others, leading to an unassailable final structure.
Experimental Protocols & Methodologies
Protocol: Sample Preparation
The choice of solvent is the most critical first step in NMR analysis. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice over solvents like chloroform-d (CDCl₃).
Causality: DMSO-d₆ is a hydrogen-bond accepting solvent. This property stabilizes the acidic protons of the carboxylic acid (-COOH) and the indole amine (-NH), slowing their exchange with residual water. This results in sharper, more easily observable signals for these key functional groups, which are often broadened into the baseline or absent in less polar solvents.[10]
Step-by-Step Protocol:
-
Weigh approximately 10-15 mg of high-purity this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).
-
Cap the NMR tube securely and vortex gently for 30-60 seconds until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Protocol: NMR Data Acquisition
All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
Logical Workflow for NMR Analysis
Caption: Key COSY and HMBC correlations for structural confirmation.
-
COSY: Will show a clear correlation path from H-4 to H-6 and from H-6 to H-7, confirming their sequence on the benzene ring.
-
HSQC: Will directly link H-4, H-6, H-7, and the H-10 methyl protons to their respective carbons (C-4, C-6, C-7, and C-10).
-
HMBC (Crucial for Quaternary Carbons):
-
The methyl protons (H-10 ) are the perfect starting point. They will show correlations to the adjacent quaternary carbons C-2 and C-3 .
-
The indole proton (H-1 ) will show correlations to C-2 and the bridgehead carbon C-7a .
-
The aromatic proton H-4 will correlate to C-3 , C-5 , and the bridgehead carbon C-7a .
-
The aromatic proton H-7 will correlate to C-5 and C-3a .
-
These cross-peaks create an interlocking network of evidence that allows for the confident assignment of every atom.
-
Summary of Expected NMR Data
The following table summarizes the expected chemical shifts and coupling constants for this compound in DMSO-d₆, referenced to TMS at 0.00 ppm.
| Atom No. | Type | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (J in Hz) | Key HMBC Correlations (from H) |
| 1 | NH | ~11.5, br s | - | C-2, C-3, C-7a |
| 2 | C | - | ~140, s | H-1, H-10 |
| 3 | C | - | ~108, s | H-1, H-4, H-10 |
| 3a | C | - | ~126, d (JCF ≈ 5 Hz) | H-4, H-7 |
| 4 | CH | ~7.7, dd (³JHF ≈ 10, ⁴JHH ≈ 2.5) | ~110, d (²JCF ≈ 25 Hz) | C-3, C-5, C-7a |
| 5 | C-F | - | ~158, d (¹JCF ≈ 240 Hz) | H-4, H-6, H-7 |
| 6 | CH | ~7.1, td (³JHH ≈ 9, ³JHF ≈ 9, ⁴JHH ≈ 2.5) | ~112, d (²JCF ≈ 25 Hz) | C-5, C-7a |
| 7 | CH | ~7.4, dd (³JHH ≈ 9, ⁴JHF ≈ 5) | ~105, d (⁴JCF ≈ 5 Hz) | C-3a, C-5 |
| 7a | C | - | ~132, s | H-1, H-4, H-6 |
| 10 | CH₃ | ~2.5, s | ~12, s | C-2, C-3 |
| 11 | COOH | ~12.0, br s | ~165, s | - |
| F | F | - | - | - |
| - | ¹⁹F | ~ -125 ppm | - | - |
Conclusion
The structural elucidation of this compound is reliably achieved through a systematic and multi-faceted NMR approach. By combining 1D ¹H, ¹³C, and ¹⁹F experiments with 2D correlation spectroscopy (COSY, HSQC, and HMBC), every atomic position and its connectivity can be unambiguously determined. The strategic choice of DMSO-d₆ as a solvent is critical for observing key exchangeable protons. This comprehensive methodology provides a self-validating framework, ensuring the highest level of confidence in the structural assignment for researchers, scientists, and drug development professionals.
References
- The Royal Society of Chemistry. Supporting information Indoles.
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070. Retrieved from [Link]
- Diva-Portal.org. Synthesis of 5-Fluoroindole-5-¹³C.
- JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR.
- Chem-Impex. 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
- ChemicalBook. 5-Fluoroindole-2-carboxylic acid(399-76-8) ¹H NMR spectrum.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]
-
ACS Publications. Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
- Autechaux.com. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications.
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Semantic Scholar. ¹³C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
SpectraBase. 5-Fluoro-1H-indole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. Identification of indole derivatives by two-dimensional NMR-based.... Retrieved from [Link]
-
PubChem. Indole-3-Carboxylic Acid. Retrieved from [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
University of Ottawa. ¹⁹Flourine NMR. Retrieved from [Link]
-
Thieme. ¹³C NMR Spectroscopy. Retrieved from [Link]
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- 10. rsc.org [rsc.org]
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors Using 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid
Abstract
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing 5-fluoro-2-methyl-1H-indole-3-carboxylic acid as a foundational scaffold for the discovery and optimization of novel kinase inhibitors. We will delve into the rationale behind scaffold selection, present detailed protocols for biochemical and cellular screening, and outline a strategy for structure-activity relationship (SAR) development. The methodologies described herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure scientific rigor and accelerate the hit-to-lead process.
Introduction: The Rationale for the Indole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its planar aromatic structure is adept at forming key interactions, such as hydrogen bonds and π–π stacking, within the ATP-binding site of many kinases.[3]
The selected starting scaffold, This compound , offers several strategic advantages:
-
The Indole Core: Provides a robust anchor for ATP-competitive inhibition.[3]
-
5-Fluoro Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability, and increase lipophilicity, which are desirable pharmacokinetic properties.[5]
-
2-Methyl Group: This group can be used to probe a specific hydrophobic pocket within the kinase active site, potentially enhancing selectivity.
-
3-Carboxylic Acid: This functional group serves as a versatile chemical handle for synthetic elaboration, allowing for the construction of a diverse chemical library through amide bond formation and other coupling reactions.
This guide will walk you through the logical progression of a kinase inhibitor discovery program starting from this versatile chemical entity.
The Kinase Inhibitor Discovery Workflow
The path from a starting scaffold to a lead compound follows a structured, iterative process. The goal is to design and synthesize a library of compounds, test their biological activity, and use the resulting data to design the next, improved generation of molecules.
Caption: High-level workflow for kinase inhibitor discovery.
Protocols for Screening and Validation
The trustworthiness of a screening campaign hinges on robust and well-controlled assays.[6] We present two fundamental protocols: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to confirm target engagement in a physiological context.
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7] As kinase activity is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal. This method is highly sensitive, compatible with high-throughput screening, and can be used for virtually any kinase.[7]
Materials:
-
Recombinant Kinase of interest (e.g., VEGFR2, EGFR)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at determined Km concentration)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of your test compounds (derived from the indole scaffold) in DMSO.
-
Using an acoustic dispenser or manual pipette, transfer 25 nL of each compound solution into the wells of a 384-well plate.
-
For controls, dispense 25 nL of DMSO only (0% inhibition, high signal) and 25 nL of a known potent inhibitor for the target kinase (100% inhibition, low signal).[8]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentration of kinase and substrate must be determined empirically but should be in the linear range of the assay.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.[6]
-
Prepare a 2X ATP solution in Kinase Buffer.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Protocol 2: Cell-Based Target Engagement (Western Blot for Phospho-Substrate)
Principle: To confirm that a compound inhibits the target kinase within a cellular environment, we can measure the phosphorylation level of a known downstream substrate.[9] A successful inhibitor will reduce the amount of phosphorylated substrate. This protocol uses Western blotting to detect changes in the phosphorylation of a target like ERK (p-ERK), a downstream effector in many receptor tyrosine kinase pathways (e.g., VEGFR, EGFR).
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, A549 for EGFR).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Growth factor/stimulant (e.g., VEGF, EGF).
-
Test compounds dissolved in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound (and DMSO vehicle control) for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10 minutes to induce phosphorylation of the downstream pathway.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the samples by loading 20 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
-
Analysis and Validation:
-
Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-ERK to total-ERK indicates successful target engagement by the inhibitor.
-
Structure-Activity Relationship (SAR) Guided Optimization
The initial screening will yield "hit" compounds. The next crucial step is to understand how chemical modifications to the scaffold affect biological activity—a process known as establishing the Structure-Activity Relationship (SAR).[10] Starting with our core indole, the primary point of diversification is the carboxylic acid at the C3 position, which can be readily converted to a library of amides.
Caption: Key modification points on the indole scaffold for SAR.
By synthesizing analogs with diverse R3 groups (e.g., aliphatic, aromatic, basic, acidic moieties) and evaluating them, a clear SAR can be established.
Table 1: Hypothetical SAR Data for a VEGFR2 Kinase Screen
| Compound ID | R3 Amide Substitution | VEGFR2 IC50 (nM) | Cellular p-VEGFR2 IC50 (nM) |
| IND-001 | -NH-benzyl | 850 | >10,000 |
| IND-002 | -NH-(4-methoxybenzyl) | 450 | 5,200 |
| IND-003 | -NH-(4-chlorobenzyl) | 220 | 1,800 |
| IND-004 | -NH-(pyridin-4-ylmethyl) | 75 | 450 |
| IND-005 | -NH-(2-(diethylamino)ethyl) | 50 | 280 |
Interpretation of SAR Data:
-
IND-001 to IND-003: Adding electron-withdrawing groups to the benzyl ring (Cl > OMe > H) improves biochemical potency, suggesting a specific electronic requirement in the binding pocket.
-
IND-004: Introducing a basic nitrogen (pyridine) significantly improves potency. This is a common strategy to engage with acidic residues (e.g., aspartate) in the kinase hinge region or to improve solubility.
-
IND-005: A flexible, basic side chain also shows strong potency and, importantly, demonstrates a significant improvement in cellular activity compared to the benzyl series. This suggests that the improved physicochemical properties (e.g., solubility, cell permeability) of this analog translate to better efficacy in a physiological setting.[11][12]
This iterative cycle of design, synthesis, and testing is the engine of lead optimization, driving the discovery of compounds with superior potency, selectivity, and drug-like properties.[13]
Conclusion and Future Directions
The this compound scaffold represents a validated and highly promising starting point for the development of novel kinase inhibitors. By employing a systematic workflow that integrates rational design with robust biochemical and cell-based screening, research teams can efficiently navigate the hit-to-lead process. The protocols and strategies outlined in this guide provide a solid foundation for establishing a rigorous and productive kinase inhibitor discovery program. Future work should focus on broad kinase selectivity profiling to ensure the lead compounds are not acting on off-targets, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models.
References
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]
-
Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 54, 116534. Retrieved from [Link]
-
Al-Ostath, Y., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link]
-
Patel, R. V., & Head, J. (2021). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(1), 21-48. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-7. Retrieved from [Link]
-
Asati, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry, 23(4), 403-424. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. Retrieved from [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4). Retrieved from [Link]
-
Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14842. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 643-658. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Retrieved from [Link]
-
Glick, M. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual. Retrieved from [Link]
-
Kumar, A., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 14(2), 146-175. Retrieved from [Link]
-
McFadden, K., et al. (2017). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 60(11), 4682-4692. Retrieved from [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]
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- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. reactionbiology.com [reactionbiology.com]
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- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-fluoro-2-methyl-1H-indole-3-carboxylic Acid in Cancer Research: A Technical Guide for Investigation
Introduction: The Promise of Fluorinated Indole Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. In the realm of oncology, indole derivatives have emerged as a promising class of molecules for the development of novel anti-cancer agents.[1][2][3] The strategic modification of the indole ring can lead to compounds with potent and selective anti-tumor effects.
This guide focuses on the investigative potential of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid , a compound that, while not extensively documented in cancer literature, possesses structural features suggesting its candidacy for anti-cancer drug discovery. The presence of a fluorine atom at the 5-position is particularly noteworthy. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] The methyl group at the 2-position and the carboxylic acid at the 3-position further contribute to the molecule's unique chemical profile, offering potential for specific interactions with biological targets.
While direct anti-cancer applications of this compound are yet to be widely reported, its structural similarity to other biologically active indole-3-carboxylic acids warrants a thorough investigation. For instance, indole-3-carboxylic acid has been shown to enhance the efficacy of doxorubicin in colorectal cancer models by inducing cellular senescence.[5] Furthermore, derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated cytotoxic effects against breast cancer cell lines.[1][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the anti-cancer potential of this compound. We will delve into a proposed investigational framework, detailing hypothetical mechanisms of action and providing robust, field-proven protocols for its evaluation.
Proposed Mechanism of Action: A Framework for Investigation
Based on the known biological activities of structurally related indole compounds, we can propose a hypothetical mechanism of action for this compound as a starting point for experimental validation. It is plausible that this compound could exert its anti-cancer effects through one or more of the following pathways:
-
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells. This could occur through the intrinsic pathway, involving mitochondrial dysfunction and caspase activation, or the extrinsic pathway, mediated by death receptors.
-
Cell Cycle Arrest: The compound might interfere with the cell cycle machinery, causing arrest at critical checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation.
-
Inhibition of Pro-survival Signaling: Key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK/ERK, or NF-κB, could be potential targets.
-
Synergistic Effects with Existing Chemotherapeutics: Similar to indole-3-carboxylic acid, this fluorinated analog could enhance the activity of conventional chemotherapy drugs, potentially allowing for lower, less toxic doses.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway for the anti-cancer activity of this compound.
Experimental Protocols for Evaluation
The following protocols provide a detailed, step-by-step methodology for the initial in vitro evaluation of this compound's anti-cancer properties.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the compound's effect on cancer cell proliferation and to establish a dose-response curve for calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Normal, non-cancerous cell line (e.g., MCF-10A for breast, human dermal fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| HCT116 | Colon | 22.5 |
| A549 | Lung | 35.8 |
| MCF-10A | Normal Breast | > 100 |
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin.
-
Cell Pelleting: Combine the floating and detached cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
Sources
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, formulation, and stability testing of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of organic chemistry and forced degradation studies.
I. Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a color change from white to a yellowish-brown powder. What could be the cause?
A1: Color change is a common indicator of degradation, particularly oxidative or photolytic degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. Exposure to air (oxygen) and light, especially UV radiation, can accelerate this process. It is crucial to store the compound in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Q2: I am observing peak tailing and the appearance of a small, early-eluting peak in my reverse-phase HPLC analysis. What could this indicate?
A2: This chromatographic behavior could suggest the presence of a more polar degradant. One common degradation pathway for indole-3-carboxylic acids, particularly under photolytic stress, is decarboxylation.[1][2] The loss of the carboxylic acid group would result in the formation of 5-fluoro-2-methyl-1H-indole, which is less polar and would likely have a different retention time. The peak tailing of the parent compound could be due to interactions of the carboxylic acid with the stationary phase, which can be mitigated by adjusting the mobile phase pH.
Q3: During forced degradation studies under basic conditions, I see a significant loss of the parent compound but no major degradation peaks. Why might this be?
A3: In alkaline conditions, some degradation products may not be chromophoric, meaning they do not absorb UV light at the detection wavelength used for your analysis.[3] It is also possible that hydrolysis is leading to the formation of highly polar compounds that are not retained on your reverse-phase column. Consider using a more universal detection method, such as mass spectrometry (LC-MS), to identify non-chromophoric degradants.
Q4: Can the fluorine substituent influence the degradation of the molecule?
A4: Yes, the fluorine atom at the 5-position can influence the electronic properties of the indole ring. Fluorine is an electron-withdrawing group, which can affect the susceptibility of the ring to electrophilic attack and oxidation. While it can enhance metabolic stability in some biological systems, its effect on chemical degradation pathways can be complex and may alter the propensity for certain reactions compared to non-fluorinated analogs.[4][5]
II. Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation During Storage
This guide provides a systematic approach to identifying the cause of degradation observed in stored samples of this compound.
Workflow for Investigating Storage Degradation
Caption: Workflow for troubleshooting storage stability issues.
Step-by-Step Protocol:
-
Review Storage Conditions:
-
Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate degradation.
-
Light Exposure: Was the container transparent or amber? Was it stored in a dark place? Photodegradation is a common issue for indole compounds.[6]
-
Atmosphere: Was the sample stored under an inert atmosphere? The indole ring is susceptible to oxidation.
-
Container: Was the container properly sealed? Was it made of a non-reactive material?
-
-
Hypothesize Potential Degradation Pathways:
-
Oxidation: If the sample was exposed to air, consider oxidative pathways. This could involve hydroxylation of the indole ring.
-
Photodegradation: If exposed to light, consider photolytic reactions such as decarboxylation or ring opening.[1]
-
Hydrolysis: While less likely for the indole ring itself in solid form, adsorbed moisture could play a role, especially at elevated temperatures.[7]
-
-
Perform Targeted Stress Tests:
-
To confirm your hypothesis, subject a small amount of a reference standard to controlled stress conditions that mimic the suspected cause (e.g., exposure to UV light, heat in the presence of air).
-
-
Analyze and Characterize:
-
Use a stability-indicating HPLC method to compare the degradation profile of the stored sample with the stressed samples.[8]
-
Employ LC-MS to determine the mass of the degradation products, which can provide clues to their structure.
-
-
Implement Corrective Actions:
-
Based on your findings, adjust storage conditions accordingly (e.g., store in amber vials under nitrogen at refrigerated temperatures).
-
Guide 2: Managing Degradation in Solution-Based Assays
This guide addresses issues of compound instability encountered during in-solution experiments, such as biological assays or formulation development.
Potential Degradation Pathways in Solution
Sources
- 1. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
- 2. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile | MDPI [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting NMR impurities in 5-fluoro-2-methyl-1H-indole-3-carboxylic acid"
Technical Support Center: 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering impurities during the synthesis and analysis of this compound. We will address common questions and troubleshooting scenarios related to the interpretation of ¹H NMR spectra.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when analyzing the purity of this compound by ¹H NMR.
Q1: What are the expected ¹H NMR signals for pure this compound?
Answer:
Understanding the baseline spectrum of your target compound is the first critical step in identifying impurities. The chemical shifts can vary slightly based on the solvent and concentration, but a typical spectrum in DMSO-d₆ will exhibit the following signals.
-
Causality: The electron-withdrawing nature of the carboxylic acid and the indole ring system, combined with the influence of the fluorine atom, dictates the specific chemical shifts of the protons. The acidic protons on the indole nitrogen (N-H) and the carboxylic acid (O-H) are typically far downfield and often broad due to hydrogen bonding and chemical exchange.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (COOH) | > 12.0 | Very Broad Singlet | 1H | Signal may be very broad and difficult to integrate accurately. Can be confirmed by D₂O exchange. |
| Indole N-H | ~11.5 - 11.8 | Broad Singlet | 1H | Broadened due to quadrupolar relaxation and exchange. Confirmed by D₂O exchange. |
| H4 | ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | Coupled to H6 (⁴JH-H) and the fluorine at C5 (³JH-F). |
| H7 | ~7.3 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to H6 (³JH-H) and the fluorine at C5 (⁵JH-F). |
| H6 | ~7.0 - 7.1 | Triplet of Doublets (td) | 1H | Coupled to H7 and H4 (³JH-H, ⁴JH-H) and the fluorine at C5 (⁴JH-F). |
| Methyl (2-CH₃) | ~2.4 - 2.5 | Singlet | 3H | A sharp, characteristic singlet for this compound. |
Q2: I see peaks around 1.2, 2.1, and 4.1 ppm that don't belong to my compound. What are they?
Answer:
These signals are highly characteristic of Ethyl Acetate , a common solvent used in extraction and chromatography. Its presence is a classic case of a residual solvent impurity.
-
Expertise & Experience: Solvents used during the workup or purification stages are the most frequent impurities. Even after drying under high vacuum, trace amounts can persist. Creating a reference table of common solvents is essential for any synthetic chemist.[1]
Table 2: Common Solvent Impurities in ¹H NMR (DMSO-d₆)
| Solvent | Chemical Formula | Signal (δ, ppm) & Multiplicity |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 4.05 (q), 1.99 (s), 1.17 (t) |
| Acetone | CH₃COCH₃ | 2.09 (s)[2] |
| Dichloromethane | CH₂Cl₂ | 5.76 (s) |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | 3.38 (q), 1.09 (t)[3] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 7.95 (s), 2.89 (s), 2.73 (s)[4] |
| Acetic Acid | CH₃COOH | ~12 (br s), 1.91 (s)[5] |
| Water | H₂O | ~3.33 (br s) |
Note: Chemical shifts of solvents can vary slightly depending on the sample's concentration and temperature.
Q3: There's a sharp singlet around 2.1 ppm. It's not acetone. What else could it be?
Answer:
A singlet at approximately 2.1 ppm in CDCl₃ or 1.9-2.0 ppm in other solvents like DMSO-d₆ could be Acetic Acid .[5] This is a very common impurity if it was used as a reagent or catalyst, for instance, in a Fischer indole synthesis.
-
Trustworthiness: To confirm, look for a very broad singlet far downfield (often >10 ppm) corresponding to the acidic proton.[6] This acidic proton signal will disappear upon shaking the NMR sample with a drop of D₂O (see Protocol 2).
Q4: My aromatic region (7-8 ppm) looks crowded and the integrations are off. Why?
Answer:
This often points to the presence of unreacted starting materials or reaction by-products. For instance, in a synthesis starting from 4-fluoro-2-nitrotoluene derivatives, residual starting material could contribute to signals in this region. Similarly, Fischer indole synthesis can sometimes lead to regioisomeric indole products, which would have distinct but overlapping aromatic signals.
-
Expertise & Experience: The key is to run NMR on your starting materials before starting the reaction. Having these reference spectra is invaluable for troubleshooting. If by-products are suspected, consider 2D NMR techniques like COSY and HSQC to elucidate the structures of the unknown species.
Q5: I see two small singlets around 2.9 and 2.7 ppm and another one near 8.0 ppm. What is this?
Answer:
These three signals are the classic signature of N,N-Dimethylformamide (DMF) .[4] Due to the partial double-bond character of the C-N amide bond, rotation is restricted at room temperature.[7][8] This makes the two methyl groups non-equivalent, giving rise to two distinct singlets. The third singlet corresponds to the formyl proton.
-
Causality: At higher temperatures, the rotation around the C-N bond becomes rapid on the NMR timescale, causing the two methyl signals to coalesce into a single, averaged peak.[7]
Troubleshooting Guide: A Systematic Approach to Impurity Identification
When faced with an unidentifiable peak in your ¹H NMR spectrum, a systematic approach is the most efficient way to solve the puzzle.
Workflow for Identifying an Unknown Peak
The following workflow provides a step-by-step logical process to characterize an unknown signal in your spectrum.
Caption: A step-by-step workflow for identifying unknown peaks in an NMR spectrum.
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
Objective: To prepare a sample that yields a high-resolution spectrum, free from artifacts like poor shimming or solid particles.
Materials:
-
5-10 mg of your this compound sample
-
~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (clean and dry)
-
Pipette or syringe
-
Filter (e.g., a small cotton plug in a Pasteur pipette)
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of your dried compound directly into a clean, small vial.
-
Add Solvent: Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to gently warm the vial or accept that you have a suspension. Incomplete dissolution is a primary cause of poor spectral quality.
-
Filter: To remove any particulate matter, filter the solution through a pipette containing a small cotton plug directly into the NMR tube. This step is crucial for achieving good shims and sharp lines.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Analyze: Insert the sample into the NMR spectrometer and proceed with data acquisition.
Protocol 2: D₂O Exchange for Identifying Labile Protons
Objective: To confirm the presence of exchangeable protons (N-H, O-H, or acidic/basic impurities) in the sample.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and invert it gently 5-10 times to ensure thorough mixing. You may see a phase separation if your primary solvent is not miscible with water (like CDCl₃), but the exchange will still occur at the interface.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and run the ¹H NMR experiment again using the exact same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like the COOH and N-H signals) will either disappear or significantly decrease in intensity. A new, often broad peak for HOD will appear.[9]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. chem.libretexts.org. [Link]
-
YouTube. Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?. youtube.com. [Link]
-
Chemistry Stack Exchange. Why does DMF (dimethylformamide) have 3 peaks in its 1-H spectrum?. chemistry.stackexchange.com. [Link]
-
ResearchGate. The ¹H–NMR spectrum of acetic acid. researchgate.net. [Link]
-
Walsby, C. J. & Dudding, T. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 748–754. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetone(67-64-1) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl ether(60-29-7) 1H NMR spectrum [chemicalbook.com]
- 4. N,N-Dimethylformamide(68-12-2) 1H NMR spectrum [chemicalbook.com]
- 5. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.washington.edu [chem.washington.edu]
"resolving poor solubility of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid"
<Technical Support Center
Topic: Resolving Poor Solubility of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Introduction
Welcome to the technical support center for this compound. This molecule, a valuable building block in medicinal chemistry, presents a common yet significant challenge: poor aqueous solubility.[1][2] This guide provides a structured, in-depth approach to understanding and overcoming this issue. We will move from fundamental principles to advanced techniques, explaining not just what to do, but why each step is scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: The poor solubility arises from its molecular structure. The indole ring system is large, planar, and hydrophobic, which disfavors interaction with polar water molecules. While the carboxylic acid group is polar, in its neutral (protonated) state, it forms strong intermolecular hydrogen bonds with other molecules, creating a stable crystal lattice that is difficult for water to break down. The fluorine atom can also increase the molecule's lipophilicity, further reducing aqueous solubility.[2]
Q2: I see a predicted pKa of around 3.76 for a similar compound. What does this mean for my experiments?
A2: The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% neutral (protonated).[3][4] A pKa of ~3.8 indicates that the compound is a weak acid. At pH values below the pKa, the compound will be predominantly in its neutral, less soluble form (R-COOH). At pH values significantly above the pKa, it will be in its ionized, more soluble carboxylate form (R-COO⁻). This is the fundamental principle we exploit to enhance solubility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer. It measures how much compound can be dissolved and remain in solution under these specific, rapid conditions. It's a high-throughput method ideal for early-stage discovery.[5][6]
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of solid powder to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) to reach a saturated solution.[7][8] This is the gold standard for lead optimization and formulation development.
For initial troubleshooting, kinetic solubility is often sufficient. For formulation and development, thermodynamic solubility is critical.[5][7]
Part 2: Systematic Troubleshooting Guide
This section provides a tiered approach to systematically improving the solubility of this compound. Start with the simplest methods and proceed to more complex techniques as needed.
Tier 1: pH Modification
Scientific Rationale: This is the most direct method for an ionizable compound. By raising the pH of the aqueous medium to at least 2 units above the pKa, we can ensure that >99% of the carboxylic acid is converted to its highly soluble carboxylate salt form, as described by the Henderson-Hasselbalch equation.[9][10][11]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).
-
Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[8]
-
Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.
Expected Outcome & Troubleshooting:
-
You should observe a significant, often exponential, increase in solubility as the pH rises above the pKa.[12][13][14]
-
If solubility does not increase: Verify the pKa. The indole N-H proton is also weakly acidic, but at a much higher pKa, and should not interfere. Ensure the compound is not degrading at high pH (check for impurities by HPLC).
Data Visualization: Expected pH-Solubility Profile
| pH | Expected Solubility | Dominant Species |
| 3.0 | Very Low | R-COOH (Neutral) |
| 5.0 | Moderate | Mix of R-COOH and R-COO⁻ |
| 7.4 | High | R-COO⁻ (Ionized) |
| 9.0 | Very High | R-COO⁻ (Ionized) |
Tier 2: Use of Co-solvents
Scientific Rationale: If pH adjustment alone is insufficient or not viable (e.g., for cellular assays requiring a fixed pH), co-solvents can be used. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system.[15][16] This lessens the "squeezing out" of the hydrophobic indole ring from the solvent, thereby increasing solubility.[17]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (e.g., PEG 400)
-
Glycerol
Experimental Protocol: Co-solvent Screening
-
System Preparation: Prepare aqueous buffer (e.g., PBS at pH 7.4) containing various concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v PEG 400).
-
Solubility Measurement: Using the same procedure as the pH-solubility profile (Tier 1, steps 2-5), determine the solubility of the compound in each co-solvent system.
-
Analysis: Plot solubility against the percentage of co-solvent.
Expected Outcome & Troubleshooting:
-
Solubility should increase as the co-solvent concentration increases.[18]
-
Caution: High concentrations of co-solvents can be toxic in biological assays. Always run a vehicle control to assess the co-solvent's effect on your experimental system. The combined effect of pH adjustment and co-solvents can be synergistic.[17][18]
Tier 3: Salt Formation
Scientific Rationale: While pH adjustment creates a salt in situ, isolating a solid, stable salt form of the compound can provide a more robust solution with improved dissolution rates and handling properties.[19][20] This is a common strategy in drug development, with about 50% of small molecule drugs being administered as salts.[21]
Procedure: Exploratory Salt Screening
-
Counter-ion Selection: For a carboxylic acid, you will use a base as the counter-ion. Common choices include:
-
Inorganic: Sodium (NaOH), Potassium (KOH), Calcium (Ca(OH)₂), Magnesium (Mg(OH)₂)
-
Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine
-
-
Reaction: Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol). Add a stoichiometric equivalent (1:1) of the chosen base.
-
Isolation: The resulting salt may precipitate directly or can be isolated by slow evaporation or by adding an anti-solvent.
-
Characterization: The isolated solid should be analyzed to confirm salt formation (e.g., via FTIR, DSC, XRPD) and its solubility should be measured and compared to the parent acid. The order of solubility for different salts can vary (e.g., for naproxen, K⁺ > Na⁺ > Mg²⁺ > Ca²⁺).[20]
Tier 4: Advanced Formulation Strategies
If the above methods do not provide the required solubility, advanced formulation techniques can be employed, often in collaboration with formulation specialists.
Amorphous Solid Dispersions (ASDs):
-
Rationale: Crystalline materials require energy to break their lattice structure before they can dissolve. By dispersing the compound molecularly within a polymer matrix in an amorphous (non-crystalline) state, this energy barrier is removed.[22][23] This can lead to a much higher apparent solubility and faster dissolution.[24][25]
-
Method: The compound is mixed with a polymer (e.g., PVP, HPMC) and converted into an amorphous state using techniques like hot-melt extrusion or spray drying.[26]
-
Consideration: Amorphous forms are thermodynamically unstable and can recrystallize over time, so stability studies are crucial.[23]
Part 3: Diagrams and Workflows
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for addressing the solubility of this compound.
Caption: Equilibrium between neutral and ionized forms.
References
- Vertex Search. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications.
- Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
- PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- MDPI. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Australian Prescriber. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
- ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
- Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- University of Calgary. (2023). Solubility of Organic Compounds.
- NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs.
- Cognibrain. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2025). Study of pH-dependent drugs solubility in water.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- SciSpace. (1978). pH‐solubility profiles of organic carboxylic acids and their salts.
- Evonik. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- IFF. (2022). Solubility enhancement - Transform insoluble drugs into stable and efficient formulations.
- ChemicalBook. (2025). 5-FLUOROINDOLE-3-CARBOXYLIC ACID | 23077-43-2.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
Sources
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- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 23. crystallizationsystems.com [crystallizationsystems.com]
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- 26. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated indole scaffold. The presence of a fluorine atom, while bestowing desirable properties like enhanced metabolic stability and binding affinity, introduces specific challenges into the synthetic process.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core structure?
The two most prevalent and well-documented methods for constructing this indole system are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis .
-
Fischer Indole Synthesis: This is a classic and highly versatile method that involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with a pyruvate derivative, such as ethyl pyruvate, to form the corresponding hydrazone, which then undergoes cyclization.[4][5] It is often the go-to method in laboratory settings due to its flexibility.
-
Leimgruber-Batcho Indole Synthesis: This route is particularly favored in industrial applications because it often uses more readily available starting materials and avoids the direct handling of hydrazines.[4] The synthesis typically begins with 5-fluoro-2-nitrotoluene, which is converted to an enamine that subsequently undergoes reductive cyclization to form the indole ring.[4][6]
-
Modern Catalytic Methods: Palladium-catalyzed intramolecular cyclizations are also emerging as a powerful alternative, offering high efficiency and regioselectivity under specific conditions.[7][8]
Q2: Why is the fluorine atom at the 5-position synthetically and pharmaceutically significant?
The fluorine atom at the C-5 position significantly alters the electronic properties of the indole ring.[1] Its high electronegativity influences the electron density, which can enhance reactivity in certain reactions and modulate the pKa of the indole N-H.[2] In a pharmaceutical context, this modification is crucial; the strong C-F bond can block metabolic oxidation at that site, increasing the drug's half-life.[3] Furthermore, fluorine can participate in favorable intermolecular interactions with biological targets, potentially increasing binding affinity and overall efficacy.[2]
Q3: What are the recommended starting materials for the Fischer indole synthesis of this specific target molecule?
The most direct approach requires two key components:
-
4-Fluorophenylhydrazine (or its hydrochloride salt).
-
Ethyl pyruvate or a similar keto-ester. The pyruvate provides the C2-methyl and C3-carboxylic ester functionalities directly.[4]
The initial step is the condensation of these two reactants to form the ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate intermediate, which is then cyclized.[5]
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yield or Complete Failure in the Fischer Indole Cyclization Step
Q: My Fischer indole synthesis of ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate is giving very low yields (<30%) or failing completely. What are the likely causes?
This is the most common challenge. The success of the Fischer indolization is highly sensitive to reaction conditions and substrate quality.[9] Low yields can often be traced back to several key factors:
-
Inappropriate Acid Catalyst or Concentration: The cyclization requires an acid catalyst, but the choice and amount are critical.
-
Causality: The mechanism involves a[10][10]-sigmatropic rearrangement, which is acid-promoted.[11] However, excessive acid strength or temperature can lead to degradation of the starting hydrazine/hydrazone or promote side reactions, such as heterolytic cleavage of the weak N-N bond.[9][12]
-
Solution: Systematically screen different acid catalysts. While strong Brønsted acids (H₂SO₄, HCl) can work, Lewis acids like zinc chloride (ZnCl₂) or dehydrating acids like polyphosphoric acid (PPA) are often more effective and milder.[5] Anhydrous conditions are typically essential.
-
-
Suboptimal Reaction Temperature:
-
Causality: Sufficient thermal energy is required to overcome the activation barrier for the sigmatropic rearrangement and subsequent cyclization. However, as noted above, excessive heat can lead to decomposition and the formation of tar-like impurities.[9]
-
Solution: Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely by TLC or LCMS. If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can sometimes promote the reaction efficiently and reduce side products.[7][13]
-
-
Purity of Reagents:
-
Causality: The starting 4-fluorophenylhydrazine is susceptible to air oxidation, appearing as a dark oil or solid when impure. Impurities in the pyruvate can also introduce competing side reactions.
-
Solution: Use freshly sourced or purified 4-fluorophenylhydrazine. If it is discolored, consider recrystallization of its hydrochloride salt. Ensure the ethyl pyruvate is of high purity.
-
Below is a troubleshooting workflow to diagnose low-yield issues.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. diva-portal.org [diva-portal.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on troubleshooting when employing alternative catalytic systems. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles and optimize your synthetic routes.
Introduction: Beyond Traditional Synthesis
The Fischer indole synthesis has long been a cornerstone for creating the indole nucleus.[1][2] However, its reliance on harsh acidic conditions can be problematic for sensitive substrates.[3][4] This has spurred the development of alternative catalytic methods, primarily leveraging transition metals like palladium, copper, and gold.[5][6][7] These alternatives offer milder reaction conditions and can provide improved yields and regioselectivity. This guide will address the specific challenges you may encounter when utilizing these modern catalytic approaches for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound using a copper-based catalyst, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a copper-catalyzed indole synthesis can stem from several factors. Copper catalysis, while often milder than traditional methods, is sensitive to specific reaction parameters.[6][8]
Possible Causes & Step-by-Step Solutions:
-
Catalyst Inactivity:
-
Cause: The active copper(I) species may have been oxidized to inactive copper(II) by atmospheric oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents prior to use. The addition of a mild reducing agent or using a co-catalyst system can sometimes regenerate the active catalytic species.
-
-
Ligand Incompatibility:
-
Cause: The choice of ligand is crucial in copper-catalyzed reactions to stabilize the catalyst and promote the desired reactivity. An inappropriate ligand can lead to catalyst deactivation or favor undesired side reactions.
-
Solution: Screen a variety of ligands. For N-arylation reactions leading to indoles, diamine ligands have shown promise.[5] Experiment with different ligand concentrations to find the optimal catalyst-to-ligand ratio.
-
-
Incorrect Base:
-
Cause: The base plays a critical role in the catalytic cycle, often facilitating deprotonation steps. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions or degradation of your starting materials.
-
Solution: Evaluate a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). The choice of base can also be solvent-dependent, so consider this interplay.
-
-
Substrate-Specific Issues:
-
Cause: The electronic properties of your starting materials, particularly the presence of the fluorine atom, can influence the reaction rate. Electron-withdrawing groups can sometimes hinder the reaction.[2]
-
Solution: You may need to adjust the reaction temperature or prolong the reaction time to accommodate less reactive substrates. Microwave-assisted heating can sometimes improve yields and reduce reaction times for challenging substrates.[9]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the target indole, but I'm also seeing a significant amount of side products, making purification difficult. What are these side products likely to be and how can I minimize their formation?
Answer:
Side product formation is a common challenge in indole synthesis. In transition metal-catalyzed routes, these can arise from various competing reaction pathways.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of Starting Materials:
-
Cause: This is particularly prevalent in palladium-catalyzed cross-coupling reactions.
-
Solution: Adjust the catalyst-to-ligand ratio and consider using a more sterically hindered phosphine ligand. Lowering the reaction temperature can also sometimes disfavor homocoupling.
-
-
C-3 Arylation (in N-Arylation approaches):
-
Cause: With some catalyst systems, arylation can occur at the C-3 position of the indole nucleus in addition to the desired N-arylation.[5]
-
Solution: The choice of catalyst and ligand is key to controlling regioselectivity. Screening different metal catalysts (e.g., copper vs. palladium) may be necessary.
-
-
Incomplete Cyclization:
-
Cause: The final cyclization step to form the indole ring may be slow or reversible under certain conditions.
-
Solution: Ensure your reaction goes to completion by monitoring it via TLC or LC-MS. If the reaction stalls, a moderate increase in temperature or the addition of a catalytic amount of a protic acid (if compatible with your catalyst) might drive the cyclization.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a gold catalyst for the synthesis of this compound? What are the potential advantages?
A1: Yes, gold catalysts have emerged as a powerful tool for indole synthesis.[7] Gold(I) and Gold(III) complexes can catalyze the cyclization of alkynylanilines under mild conditions.[7] The primary advantages include high functional group tolerance and often excellent selectivity, which can simplify the synthesis of complex indole derivatives.[7] For your specific target, a gold-catalyzed approach would likely involve the synthesis of a suitable 2-alkynylaniline precursor.
Q2: My final product is difficult to purify. What purification strategies are recommended for this compound?
A2: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.
-
Column Chromatography: This is a standard method.[10][11] Use a well-packed silica gel column and a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks for carboxylic acids.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[10] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.[9]
Q3: Are there any "green" or more sustainable catalyst options for this synthesis?
A3: Yes, the field is actively moving towards more sustainable synthetic methods.
-
Earth-Abundant Metal Catalysts: Copper is considered a more earth-abundant and less toxic alternative to palladium.[6] Iron and cobalt-based catalysts are also being explored for various organic transformations, including those that could be adapted for indole synthesis.[12]
-
Heterogeneous Catalysts: Using a supported catalyst (e.g., a metal on a solid support) can simplify catalyst removal and recycling, which is a key principle of green chemistry.
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can often reduce reaction times and energy consumption.[9]
Catalyst Performance Comparison
The following table provides a general comparison of alternative catalysts for indole synthesis. Note that optimal conditions will be substrate-dependent.
| Catalyst System | Typical Reaction Conditions | Advantages | Potential Challenges |
| Palladium-based | Pd(OAc)₂, phosphine ligand, base, 80-120 °C | High efficiency, well-studied | Cost, potential for side reactions (homocoupling) |
| Copper-based | CuI, ligand (e.g., diamine), base, 100-140 °C | Lower cost, good for N-arylation | Can require higher temperatures, sensitive to air |
| Gold-based | AuCl₃ or Au(I) complexes, mild conditions | High selectivity, functional group tolerance | Higher cost than copper |
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for troubleshooting and optimizing your synthesis.
Caption: Troubleshooting workflow for indole synthesis.
Reaction Mechanism Overview: Fischer Indole Synthesis
For context, the following diagram outlines the generally accepted mechanism of the classical Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
References
-
Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
- Oldenhuis, N. J., et al. (2004). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
-
Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Cost-Effective Indole Reaction Could Accelerate Drug Development. (2025). Technology Networks. Retrieved from [Link]
-
Cobalt nanoparticles behind alternative to lead-based Lindlar catalyst. (2022). Chemistry World. Retrieved from [Link]
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003). Google Patents.
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. (1977). Organic Syntheses. Retrieved from [Link]
- Fischer Indole Synthesis. (2021).
-
Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 8. technologynetworks.com [technologynetworks.com]
- 9. mdpi.com [mdpi.com]
- 10. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Cobalt nanoparticles behind alternative to lead-based Lindlar catalyst | Research | Chemistry World [chemistryworld.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel small molecule, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid. In the landscape of drug discovery and development, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring clinical safety and efficacy. This document outlines a tiered, data-driven approach to systematically evaluate the interaction of this indole derivative with a broad range of biological targets. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer a framework for interpreting the resulting data.
Introduction: The Significance of Selectivity in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for interactions with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3] The subject of this guide, this compound, is a synthetic organic compound with potential therapeutic applications.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can in turn influence its biological activity and off-target interactions.[5]
A critical step in the preclinical development of any new chemical entity is the comprehensive assessment of its selectivity profile.[6] Undesired interactions with off-target proteins can lead to adverse drug reactions (ADRs), toxicity, or diminished therapeutic efficacy. Early identification of potential cross-reactivity allows for the strategic modification of the compound to improve its selectivity or, if necessary, the early termination of a development program, thus saving valuable resources.[7][8]
This guide will compare and contrast various industry-standard platforms and methodologies for cross-reactivity screening, providing researchers with the necessary information to design a robust and scientifically sound profiling strategy.
Tier 1: Broad Spectrum Off-Target Liability Assessment
The initial phase of a cross-reactivity study should involve a broad screen against a diverse panel of targets known to be frequently implicated in adverse drug events. This provides a wide-angle view of the compound's potential off-target liabilities. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.
Recommended Panel: Eurofins Discovery SafetyScreen44™ Panel
For a comprehensive initial assessment, the Eurofins Discovery SafetyScreen44™ Panel is a well-established and cost-effective option.[4][7][9] This panel assesses the binding of a test compound to 44 different receptors, ion channels, and transporters at a single concentration (typically 10 µM). The data is presented as the percent inhibition of radioligand binding.
Rationale for Selection:
-
Broad Target Coverage: The panel includes a diverse set of targets implicated in common ADRs, providing a solid foundation for identifying potential safety concerns.
-
Industry Acceptance: Data from this panel is widely recognized and accepted by regulatory agencies.
-
Cost-Effectiveness: Screening at a single high concentration is an economical way to flag potential issues early in development.
Experimental Workflow: Broad Panel Radioligand Binding Assay
The following diagram illustrates the general workflow for a broad panel competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation and Interpretation
The results from the SafetyScreen44™ panel are typically presented in a tabular format, as shown in the hypothetical data below for this compound at a concentration of 10 µM.
| Target | Ligand | % Inhibition |
| Adrenergic α1 | [3H]-Prazosin | 15% |
| Adrenergic α2 | [3H]-Rauwolscine | 8% |
| Adrenergic β1 | [3H]-CGP 12177 | 5% |
| Dopamine D2 | [3H]-Spiperone | 62% |
| Serotonin 5-HT2A | [3H]-Ketanserin | 55% |
| Muscarinic M1 | [3H]-Pirenzepine | 12% |
| Histamine H1 | [3H]-Pyrilamine | 21% |
| GABA A | [3H]-Muscimol | 3% |
| hERG Channel | [3H]-Astemizole | 18% |
| ... (and so on for all 44 targets) |
Interpretation of Tier 1 Data:
-
Significant Hits: An inhibition of >50% is generally considered a significant "hit" and warrants further investigation.[9] In our hypothetical example, this compound shows significant interaction with the Dopamine D2 and Serotonin 5-HT2A receptors.
-
Moderate Hits: Inhibition between 25% and 50% may indicate a weaker interaction that could still be physiologically relevant, especially if the intended therapeutic concentration of the compound is high.
-
No Significant Interaction: Inhibition of <25% is typically not considered significant.
Tier 2: Deconvolution and Potency Determination of "Hits"
Following the identification of significant off-target interactions in the broad panel screen, the next step is to determine the potency of the compound at these specific targets. This is achieved through concentration-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).
Recommended Assays: Target-Specific Competitive Radioligand Binding Assays
For the hypothetical hits at the Dopamine D2 and Serotonin 5-HT2A receptors, individual competitive radioligand binding assays should be performed. These assays utilize a range of concentrations of the unlabeled test compound to compete with a fixed concentration of a specific radioligand.[10][11][12][13]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the IC₅₀ and Ki of this compound at the human Dopamine D2 and Serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the recombinant human Dopamine D2 or Serotonin 5-HT2A receptor.
-
Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).
-
Unlabeled this compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically covering a concentration range from 10⁻¹⁰ M to 10⁻⁴ M.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration close to its Kd, and the various concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand for the target receptor).
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Interpretation
The results should be presented in a table summarizing the IC₅₀ and Ki values, along with a graphical representation of the concentration-response curves.
| Target | Radioligand | IC₅₀ (µM) | Ki (µM) |
| Dopamine D2 | [³H]-Spiperone | 1.2 | 0.8 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 2.5 | 1.7 |
Interpretation of Tier 2 Data:
The Ki values provide a measure of the compound's affinity for the off-targets. In this hypothetical case, the micromolar affinities for the D2 and 5-HT2A receptors suggest that these interactions may be clinically relevant, depending on the intended therapeutic dose of this compound.
Tier 3: Functional Characterization of Off-Target Interactions
While binding assays reveal the affinity of a compound for a target, they do not provide information about its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Therefore, for any confirmed off-target hits with significant potency, it is crucial to perform functional assays.
Recommended Assays: Cell-Based Functional Assays
For GPCRs like the Dopamine D2 and Serotonin 5-HT2A receptors, a variety of cell-based functional assays can be employed to measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[14][15][16][17][18]
Experimental Workflow: GPCR Cell-Based Functional Assay (Calcium Flux)
The following diagram illustrates a typical workflow for a cell-based calcium flux assay.
Caption: Workflow for a cell-based calcium flux assay.
Data Presentation and Interpretation
The functional data should be presented in a table summarizing the compound's activity and potency.
| Target | Assay Type | Functional Activity | EC₅₀/IC₅₀ (µM) |
| Dopamine D2 | Calcium Flux | Antagonist | 3.5 (IC₅₀) |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 5.1 (IC₅₀) |
Interpretation of Tier 3 Data:
This hypothetical data suggests that this compound acts as an antagonist at both the Dopamine D2 and Serotonin 5-HT2A receptors. The antagonist potency is in the low micromolar range. This information is critical for predicting potential side effects. For example, D2 receptor antagonism is associated with extrapyramidal symptoms, while 5-HT2A antagonism can have various effects, including antipsychotic and antidepressant properties.
Alternative and Complementary Screening Platforms
While the tiered approach described above provides a solid foundation for cross-reactivity profiling, other platforms can offer complementary information.
Kinase Profiling
Given that the indole scaffold is a common feature in many kinase inhibitors, it is prudent to assess the interaction of this compound with a broad panel of kinases. Services like Reaction Biology's KinomeScan™ or Eurofins Discovery's KINOMEscan® offer comprehensive screening against hundreds of kinases.[2][19][20][21][22]
Phenotypic Screening
In addition to target-based approaches, phenotypic screening in relevant cell lines can provide insights into the compound's overall cellular effects and may uncover unexpected off-target activities.
Conclusion and Future Directions
This guide has outlined a systematic and tiered approach to the cross-reactivity profiling of this compound. By starting with a broad liability panel and progressively focusing on confirmed hits with potency determination and functional characterization, researchers can build a comprehensive understanding of the compound's selectivity.
The hypothetical data presented herein illustrates a scenario where the compound exhibits off-target activity at dopaminergic and serotonergic receptors. This information would be invaluable for guiding further lead optimization efforts to mitigate these interactions or for designing appropriate safety monitoring in subsequent non-clinical and clinical studies.
It is imperative that all experimental protocols are rigorously validated and that the data is interpreted in the context of the compound's intended therapeutic use and anticipated clinical exposure. By adhering to the principles of scientific integrity and employing a logical, data-driven approach, the risk of late-stage failures due to unforeseen off-target effects can be significantly reduced.
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Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Identification of indole-3-carboxylic Acids as non-ATP-competitive Polo-like Kinase 1 (Plk1) Inhibitors. (2015, February 1). PubMed. Retrieved January 25, 2026, from [Link]
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"characterization of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid reference standard"
An In-Depth Comparative Guide to the Characterization of 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid as a Reference Standard
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This makes such compounds valuable building blocks in the synthesis of novel therapeutic agents.[2] For researchers and drug development professionals, the quality of these starting materials is paramount. A rigorously characterized reference standard is not merely a bottle of chemical; it is the benchmark against which all subsequent research, synthesis, and analysis are measured. This guide provides a comprehensive framework for the characterization of this compound, establishing its identity, purity, and key physicochemical properties, while comparing it to relevant structural analogs.
Part 1: The Analytical Workflow for Reference Standard Qualification
Caption: Overall workflow for the comprehensive characterization of a reference standard.
Part 2: Core Characterization Techniques & Expected Data
A robust characterization relies on a suite of analytical methods. Here, we detail the primary techniques, the rationale for their use, and the expected data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides a count of unique carbon atoms. For this specific molecule, ¹⁹F NMR is crucial to confirm the presence and electronic environment of the fluorine atom, which is a key structural feature.[1] The coupling patterns between these nuclei (e.g., H-H, H-F, C-F) provide definitive proof of the molecular structure.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) | Assignment |
| ¹H | ~11.5 | broad singlet | - | NH -1 |
| ¹H | ~12.5 | broad singlet | - | COOH |
| ¹H | ~7.4 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | H-7 |
| ¹H | ~7.3 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 | H-4 |
| ¹H | ~7.1 | td | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0 | H-6 |
| ¹H | ~2.7 | s | - | CH ₃-2 |
| ¹³C | ~165 | s | - | C OOH |
| ¹³C | ~158 | d | J(C,F) ≈ 235 | C -5 |
| ¹³C | ~135-145 | m | - | C -2, C -7a |
| ¹³C | ~125 | d | J(C,F) ≈ 10 | C -3a |
| ¹³C | ~110-115 | m | - | C -4, C -6, C -7 |
| ¹³C | ~105 | s | - | C -3 |
| ¹³C | ~14 | s | - | C H₃ |
| ¹⁹F | ~ -120 | m | - | F -5 |
Note: Predicted shifts are based on analogous structures and chemical theory; actual values may vary based on solvent and experimental conditions.[4][5]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the carboxylic acid proton).
-
Spectral Width: -2 to 16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
Mass Spectrometry (MS): Confirming Molecular Identity
MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Running in negative ion mode [M-H]⁻ is often preferred for acids. HRMS can distinguish the target compound from potential impurities with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identity.[6]
Expected HRMS Data:
-
Molecular Formula: C₁₀H₈FNO₂
-
Exact Mass: 193.0539
-
Observed Ion (ESI-): [M-H]⁻ at m/z 192.0468 ± 5 ppm
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
-
Expertise & Rationale: For a carboxylic acid, the IR spectrum has highly characteristic features. The O-H stretch of the acid appears as a very broad band, a result of strong hydrogen bonding between molecules.[7][8] The C=O (carbonyl) stretch is also a strong, sharp absorption. The presence and position of these bands provide clear evidence for the carboxylic acid moiety.[9]
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Aromatic) |
| ~1500-1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1200-1300 | Strong | C-O Stretch | Carboxylic Acid |
| ~1100-1200 | Medium | C-F Stretch | Aryl-Fluoride |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for determining the purity of a reference standard and for developing quantitative assays.
-
Expertise & Rationale: A reversed-phase HPLC method using a C18 column is ideal for separating the moderately polar indole-carboxylic acid from potential non-polar or more polar impurities. An acidic mobile phase (e.g., containing formic acid or TFA) is used to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. UV detection is suitable due to the strong chromophore of the indole ring. Purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B and re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the standard in 1 mL of mobile phase B (Acetonitrile) to create a 1 mg/mL stock, then dilute to ~0.1 mg/mL with a 50:50 mixture of A and B.
Part 3: Comparative Analysis Against Structural Analogs
To fully understand the characterization of the title compound, it is instructive to compare its analytical data with structurally similar molecules. This highlights how small structural changes (removal of the fluorine or the methyl group) lead to measurable differences in analytical data.
Comparison Compounds:
-
Analog A: 2-methyl-1H-indole-3-carboxylic acid (non-fluorinated)
-
Analog B: 5-fluoro-1H-indole-3-carboxylic acid (lacks 2-methyl group)
Caption: Structural relationship between the target compound and its analogs.
Table 3: Comparative Analytical Data
| Parameter | This compound | Analog A: 2-methyl-1H-indole-3-carboxylic acid | Analog B: 5-fluoro-1H-indole-3-carboxylic acid | Rationale for Difference |
| Formula | C₁₀H₈FNO₂ | C₁₀H₉NO₂ | C₉H₆FNO₂ | Obvious structural differences. |
| MW | 193.17 | 175.18 | 179.15 | Mass of F vs. H; absence of CH₂. |
| ¹H NMR (H-4) | ~7.3 ppm (dd) | ~7.9 ppm (d) | ~8.0 ppm (dd) | The electron-withdrawing F at C5 shields H4. Absence of the C2-methyl group deshields the ring protons in Analog B. |
| ¹⁹F NMR | ~ -120 ppm | N/A | ~ -122 ppm | Presence of the fluorine atom. The electronic effect of the 2-methyl group causes a slight shift. |
| HPLC R_t_ | Intermediate | Less Retained | More Retained | Fluorine increases lipophilicity and retention time compared to Analog A. The methyl group in the target compound reduces polarity compared to Analog B, leading to shorter retention. (Note: Relative R_t_ can vary with the exact method). |
| IR (C=O) | ~1680 cm⁻¹ | ~1675 cm⁻¹ | ~1685 cm⁻¹ | Electronic effects of substituents subtly influence the carbonyl bond strength.[10] |
This comparative analysis demonstrates the specificity of the analytical methods. A full suite of tests can easily distinguish the target reference standard from its closely related potential impurities or alternative reagents, underscoring the importance of a comprehensive characterization.
Conclusion
The qualification of this compound as a reference standard is a multi-faceted process that requires the logical application of orthogonal analytical techniques. By systematically confirming the molecule's identity via NMR, MS, and IR spectroscopy, and quantifying its purity using methods like HPLC, a comprehensive and reliable data package can be assembled. This guide provides the framework and rationale for each step, empowering researchers to critically evaluate and confidently utilize this important chemical building block in their drug discovery and development endeavors.
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Safety Operating Guide
Navigating the Safe Handling of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, fluorinated indole derivatives, such as 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, represent a class of compounds with significant potential. The introduction of fluorine can dramatically alter a molecule's properties, enhancing its metabolic stability and bioavailability.[1] However, these same properties necessitate a meticulous approach to laboratory safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Assessment
Based on the hazard classifications of similar fluorinated indoles, this compound should be treated as a hazardous substance.[4][6][8] The primary routes of exposure are inhalation, skin contact, and eye contact.[3][5]
Hazard Identification Summary:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant, Category 2 | [2][3][4][6][7] |
| Causes serious eye irritation | Eye Irritant, Category 2 | [2][3][4][6][7] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [2][3][4][6] |
Understanding the potential for these health effects is the first step in mitigating risk. The fluorinated nature of the compound also warrants consideration, as metabolism of some fluorinated compounds can release fluoride ions or other toxic metabolites.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on established best practices for handling irritant and potentially toxic chemical powders.[12][13]
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[14] | To prevent contact with the eyes, which can cause serious irritation.[2][3][4][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[14] | To prevent skin contact and subsequent irritation.[2][3][4][6][7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter.[12][15] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[2][3][4][6] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to the chemical.[12] |
It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment. The following procedural steps provide a framework for the safe handling of this compound from receipt to disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.[16][17]
-
Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE table above.
2. Handling:
-
Weighing: When weighing the solid material, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental procedure.
3. Storage:
-
Container: Keep the compound in its original, tightly sealed container.[3][5]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., weigh boats, pipette tips), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal by an authorized waste management company.[3][5]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[2]
Spill Response:
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. If you are trained and it is safe to do so, follow these general steps for a small spill of solid material:
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills.
-
Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[18]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. By adhering to these protocols and maintaining a culture of safety, researchers can confidently work with this and other novel compounds while protecting themselves and their colleagues.
References
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Fluoro-1H-indole-3-carboxaldehyde.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Fluoro-1H-indole-2-carboxylic acid.
- Ossila. (2023, December 5).
- Acros Organics. (2025, December 19).
-
PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid (CID 1820). National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (2023, June 9). Substance Information: 5-fluoro-1H-indole. ECHA. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). U.S. Department of Labor. Retrieved from [Link]
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 939–941.
- BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]
- TCI EUROPE N.V. (n.d.). Safety Data Sheet: 5-Fluoroindole-2-carboxylic Acid.
- ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–985.
- Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- Columbia University. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety.
- European Chemicals Agency. (n.d.). CMR Substances not allowed for use. ECHA.
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PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CID 1132967). National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
- European Chemicals Agency. (2023, June 9).
- Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Office for Research Safety.
- National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 981–985.
- UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube.
- European Chemicals Agency. (2023, June 9).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Syntech Chem. (2026, January 19). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis.
- European Chemicals Agency. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
